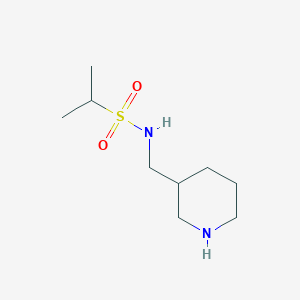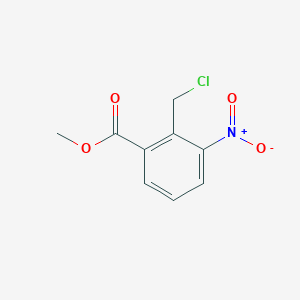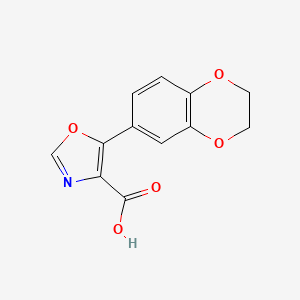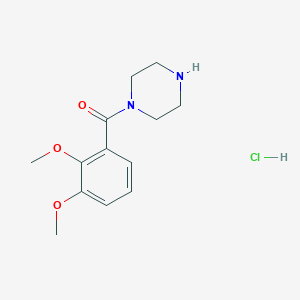
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride
Overview
Description
“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1240526-88-8 . It has a molecular weight of 319.63 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .Physical And Chemical Properties Analysis
“N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride” is a powder . It has a molecular weight of 319.63 .Scientific Research Applications
- Results : N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride shows efficacy against various cancer types, making it a candidate for further development .
- Results : N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride may exhibit antiviral activity against specific viruses .
- Results : N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride could contribute to antimalarial drug development .
- Results : N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride might possess analgesic properties .
Anticancer Research
Antiviral Applications
Antimalarial Research
Antimicrobial Investigations
Analgesic Properties
Anti-Inflammatory Potential
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of piperidine derivatives .
properties
IUPAC Name |
N-(2-bromophenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMJOHCYIZIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



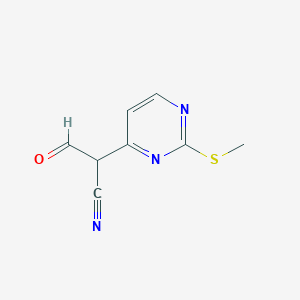

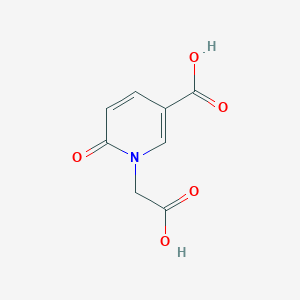


![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)

![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)

